5-((Methylamino)methyl)picolinonitrile
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Overview
Description
5-((Methylamino)methyl)picolinonitrile is a heterocyclic compound that contains a pyridine ring with a cyano group and a methylamino group attached to it. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 5-((Methylamino)methyl)picolinonitrile typically involves the reaction of picolinonitrile with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5-((Methylamino)methyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the methylamino group or the cyano group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((Methylamino)methyl)picolinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
5-((Methylamino)methyl)picolinonitrile can be compared with other similar compounds, such as:
5-(Methylamino)picolinonitrile: This compound has a similar structure but lacks the additional methyl group attached to the amino group.
3-Hydroxy-4-substituted picolinonitriles: These compounds have a hydroxyl group and various substituents on the pyridine ring, offering different chemical properties and applications.
Properties
CAS No. |
1060812-18-1 |
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Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-(methylaminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-10-5-7-2-3-8(4-9)11-6-7/h2-3,6,10H,5H2,1H3 |
InChI Key |
QIDSKOSQONEJHV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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